molecular formula C24H20FN3O2 B2628239 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethylbenzamide CAS No. 1105237-92-0

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethylbenzamide

Numéro de catalogue B2628239
Numéro CAS: 1105237-92-0
Poids moléculaire: 401.441
Clé InChI: FGBUEDLFYJVDRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a quinazolinone derivative, which is a class of compounds that have been studied for various biological activities . The presence of a fluorophenyl group could potentially influence the compound’s properties and interactions.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinazolinone core, the fluorophenyl group, and the dimethylbenzamide group. These groups could participate in various chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could influence the compound’s polarity, solubility, and stability .

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

One application involves its utility as a neurokinin-1 (NK1) receptor antagonist, highlighting its potential in pre-clinical tests relevant to clinical efficacy in emesis and depression. A study demonstrated an orally active, water-soluble compound exhibiting high affinity and effectiveness in these areas, suggesting its application in treating conditions related to NK1 receptor activity (Harrison et al., 2001).

Anti-inflammatory and Analgesic Agents

Another significant application is in the development of anti-inflammatory and analgesic agents. Research on novel 4(3H)-quinazolinone derivatives, including structures similar to the chemical , has shown potential anti-inflammatory and analgesic activity, underscoring their relevance in creating new therapeutic options for inflammation and pain management (Farag et al., 2012).

Antimicrobial Activities

Further applications extend to antimicrobial activities, where derivatives of quinazolinone have been synthesized and tested for their efficacy against various bacteria and fungi. This research indicates the compound's potential utility in addressing microbial infections, showcasing a broad spectrum of activity against different pathogens (Desai et al., 2013).

Anticonvulsant and Antimicrobial Activities

Moreover, the synthesis of thioxoquinazolinone derivatives from this compound and their evaluation for anticonvulsant and antimicrobial activities present another application area. These compounds displayed significant activity, highlighting their potential in treating convulsions and microbial infections (Rajasekaran et al., 2013).

Tyrosine Kinase Inhibition for Cancer Therapy

Finally, the synthesis and characterization of quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases underline the compound's application in cancer therapy. These inhibitors exhibited potent cytotoxic activity against various human cancer cell lines, suggesting their effectiveness as anti-cancer agents (Riadi et al., 2021).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many quinazolinone derivatives have been studied for their potential as anticancer, antimicrobial, or anti-inflammatory agents .

Orientations Futures

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential biological activities. Additionally, computational studies could be performed to predict its properties and potential uses .

Propriétés

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c1-14-4-5-17(12-15(14)2)23(29)27-19-8-11-22-21(13-19)24(30)28(16(3)26-22)20-9-6-18(25)7-10-20/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBUEDLFYJVDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.